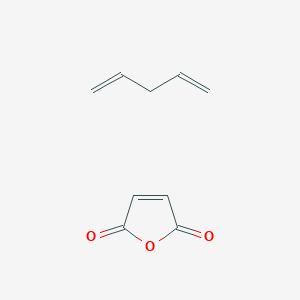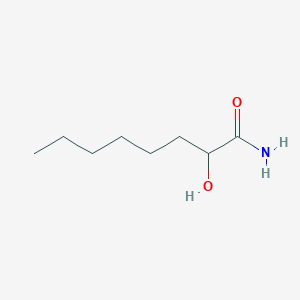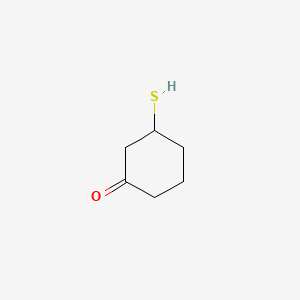
Cyclohexanone, 3-mercapto-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 3-mercapto- is an organic compound characterized by a six-membered cyclohexane ring with a ketone functional group and a mercapto (thiol) group attached at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanone, 3-mercapto- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with thiourea and an alkyl halide under basic conditions to introduce the mercapto group. Another method includes the direct thiolation of cyclohexanone using hydrogen sulfide in the presence of a catalyst.
Industrial Production Methods: Industrial production of cyclohexanone, 3-mercapto- typically involves the oxidation of cyclohexane to cyclohexanone, followed by thiolation. The process may utilize various catalysts and solvents to optimize yield and purity. The use of ionic liquids as solvents has been explored to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexanone, 3-mercapto- undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ketone group can be reduced to form cyclohexanol derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and thiourea are commonly used reagents.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives
Aplicaciones Científicas De Investigación
Cyclohexanone, 3-mercapto- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of cyclohexanone, 3-mercapto- involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and biochemical processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Cyclohexanone: Lacks the mercapto group, making it less reactive in certain chemical reactions.
Cyclohexanol: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
Thiophenol: Contains a thiol group attached to a benzene ring, differing in its aromatic properties.
Uniqueness: Cyclohexanone, 3-mercapto- is unique due to the presence of both a ketone and a mercapto group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various applications .
Propiedades
Número CAS |
33449-52-4 |
|---|---|
Fórmula molecular |
C6H10OS |
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
3-sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C6H10OS/c7-5-2-1-3-6(8)4-5/h6,8H,1-4H2 |
Clave InChI |
CUQXFHSMSQMEKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=O)C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


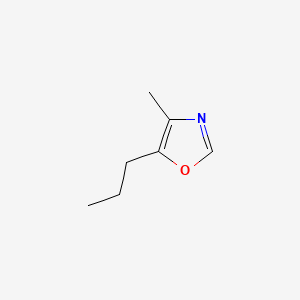
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
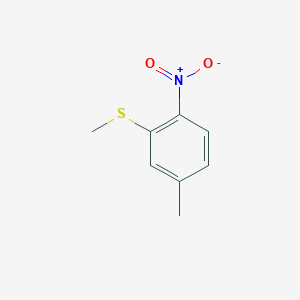
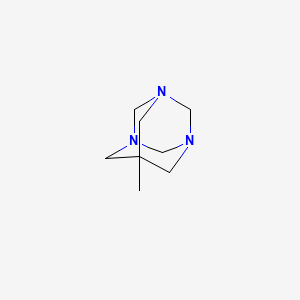
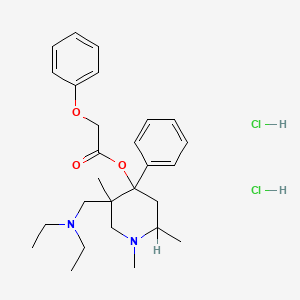

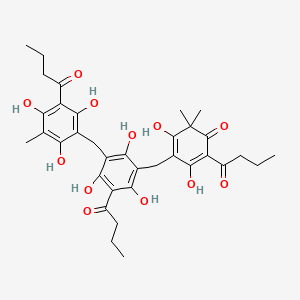
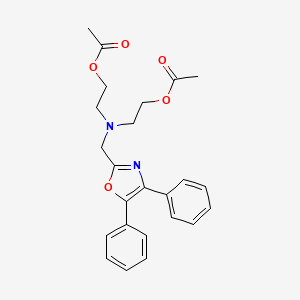
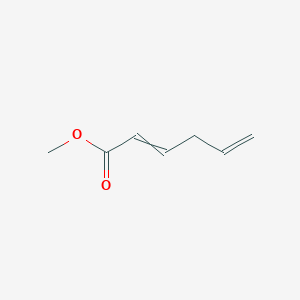
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)

